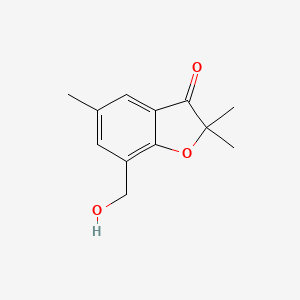
2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyridine ring substituted with cyano, methoxyphenyl, and phenyl groups, along with a thioether linkage to an acetamide moiety bearing a nitrophenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Core: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Substitution Reactions:
Thioether Formation: The thioether linkage is typically formed by reacting a thiol with a halogenated pyridine derivative under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to introduce the acetamide group, followed by nitration to introduce the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further participate in various coupling reactions.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and organometallic reagents (e.g., Grignard reagents) are commonly employed.
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether.
Amines: From reduction of the nitro group.
Various Substituted Derivatives: From substitution reactions on the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations, making it valuable in organic synthesis and materials science.
Biology and Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential biological activities. The presence of the pyridine ring and various substituents suggests it could interact with biological targets such as enzymes or receptors, potentially leading to the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique structural features. It might also find applications in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or DNA, potentially inhibiting or modulating their activity. The cyano and nitro groups, in particular, are known to participate in various biochemical interactions, which could be leveraged in drug design.
類似化合物との比較
Similar Compounds
- 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-chlorophenyl)acetamide
- 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide is unique due to the presence of both the nitro and cyano groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can participate in a variety of chemical reactions, making the compound versatile for different applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C27H20N4O4S |
|---|---|
分子量 |
496.5 g/mol |
IUPAC名 |
2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C27H20N4O4S/c1-35-20-13-11-18(12-14-20)21-15-24(19-7-3-2-4-8-19)30-27(22(21)16-28)36-17-26(32)29-23-9-5-6-10-25(23)31(33)34/h2-15H,17H2,1H3,(H,29,32) |
InChIキー |
BDMIVNFPCZGRCB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



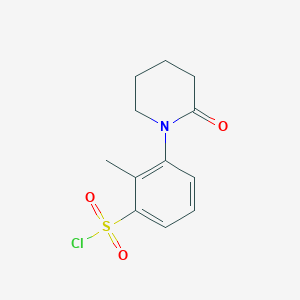

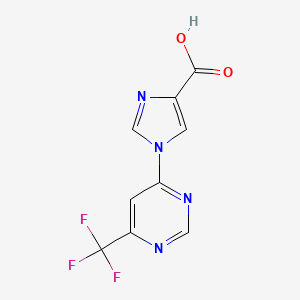
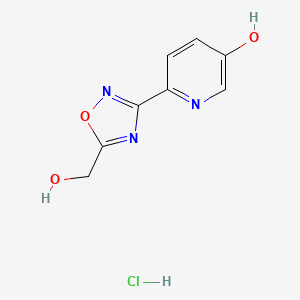
![1,5-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11784431.png)

![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11784440.png)

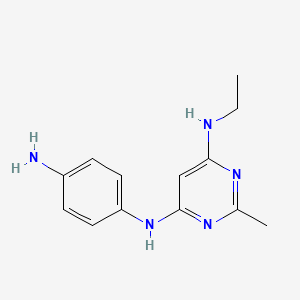
![2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylicacid](/img/structure/B11784467.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride](/img/structure/B11784473.png)
![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11784479.png)
